molecular formula C13H7N3O5 B8283455 2-(m-Nitrophenyl)-5-nitrobenzoxazole

2-(m-Nitrophenyl)-5-nitrobenzoxazole

Cat. No. B8283455
M. Wt: 285.21 g/mol
InChI Key: UBDZNJJNPLMUHV-UHFFFAOYSA-N
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Patent
US06222044B1

Procedure details

To 11.5 grams (0.05 mole) of 3-nitrophenylchloroxime are added 150 milliliters of ethanol. To the mixture are added 23.1 grams (0.15 moles) of 2-amino-4-nitrophenol. The mixture is stirred under nitrogen at about 30° C. overnight and filtered to yield 2-(m-nitrophenyl)-5-nitrobenzoxazole.
[Compound]
Name
3-nitrophenylchloroxime
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].[CH2:12](O)[CH3:13]>>[N+:8]([C:6]1[CH:7]=[C:12]([C:13]2[O:11][C:3]3[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=3[N:1]=2)[CH:3]=[CH:4][CH:5]=1)([O-:10])=[O:9]

Inputs

Step One
Name
3-nitrophenylchloroxime
Quantity
11.5 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
23.1 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred under nitrogen at about 30° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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